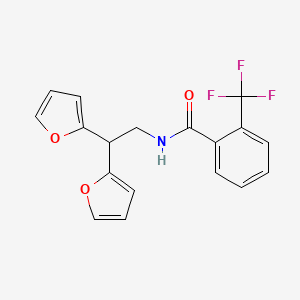

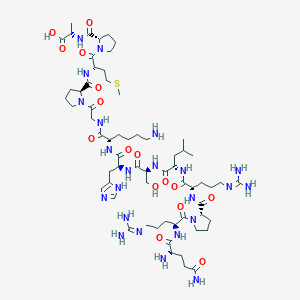

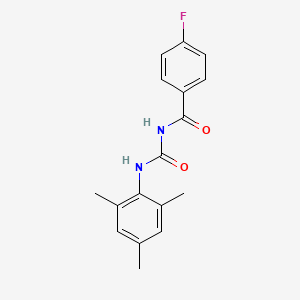

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative with furan rings and a trifluoromethyl group. While the specific compound is not directly studied in the provided papers, related compounds with furan moieties and benzamide structures have been synthesized and analyzed, indicating the interest in such compounds for their potential biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of related furan-containing benzamide compounds involves conventional and microwave irradiation synthesis methods. For instance, N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand-based metal complexes were synthesized using these methods, which could be analogous to the synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide . The synthesis typically includes the formation of the furan-containing ligand followed by complexation with metal ions, if applicable.

Molecular Structure Analysis

The molecular structure of furan-containing benzamide derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and mass spectrometry, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular conformation, bonding environment, and overall geometry of the compounds. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, which is essential for understanding the chemical behavior of the compound .

Chemical Reactions Analysis

The chemical reactivity of furan-containing benzamide derivatives can be influenced by the presence of the furan rings and the benzamide moiety. These compounds can participate in various chemical reactions, potentially including electrophilic substitution, nucleophilic addition, or complexation with metals . The specific reactivity patterns of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide would need to be studied in detail to provide a comprehensive analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing benzamide derivatives are characterized by their spectroscopic signatures, thermal stability, and electrical conductivity. For example, metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand exhibit semiconducting behavior, which is a significant physical property . The antimicrobial and antioxidant activities of these compounds also highlight their chemical properties and potential applications in biological contexts .

Scientific Research Applications

Organic Synthesis and Reactivity

Synthesis and Reactivity of Furans

Studies have shown the synthesis and reactivity of various furan derivatives, including the preparation of N-(1-Naphthyl)furan-2-carboxamide and subsequent reactions to produce thioamides and benzothiazoles. These processes involve electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, highlighting the synthetic versatility of furan compounds in organic chemistry (А. Aleksandrov & М. М. El’chaninov, 2017).

Materials Science and Polymer Chemistry

Polyfunctionalized Benzofuran Synthesis

Research into the synthesis of polyfunctionalized benzofurans under microwave irradiation showcases the potential of furan derivatives in materials science. The creation of benzofuran-4(5H)-ones and their conversion into cinnoline-4-carboxamides demonstrates the application of furan compounds in developing novel materials with specific electronic and structural properties (Guan‐Hua Ma et al., 2014).

Pharmacological Research

Antiplasmodial Activities

The antiplasmodial activities of N-acylated furazan-3-amine derivatives against Plasmodium falciparum strains have been investigated, revealing structure-activity relationships dependent on the acyl moiety's nature. This research underscores the potential of benzamide and furan derivatives in medicinal chemistry for developing antimalarial agents (Theresa Hermann et al., 2021).

properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECKSQPHJPKJNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3007597.png)